
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone, also known as Bromo-Ketone, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a ketone derivative of phenylpyrrolidine and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood. However, it has been shown to inhibit proteasome activity by binding to the active site of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been found to exhibit interesting biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its ability to inhibit proteasome activity, which makes it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases and cancer. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. One potential direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the study of the mechanism of action of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone and its potential interactions with other proteins and enzymes. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on different cell types.
Métodos De Síntesis
The synthesis of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone can be achieved through the condensation reaction of 4-bromo-2-hydroxybenzaldehyde with pyrrolidine and subsequent reduction of the resulting imine with sodium borohydride. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been studied for its potential applications in various scientific fields such as neuroscience, medicinal chemistry, and chemical biology. This compound has been found to exhibit interesting pharmacological properties, including inhibition of proteasome activity and modulation of the ubiquitin-proteasome system. These properties make (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases and cancer.
Propiedades
IUPAC Name |
(4-bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMJSZYXOAIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

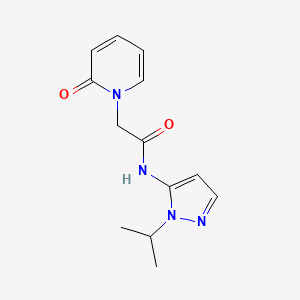
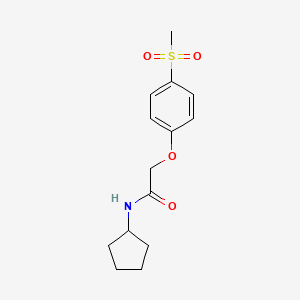
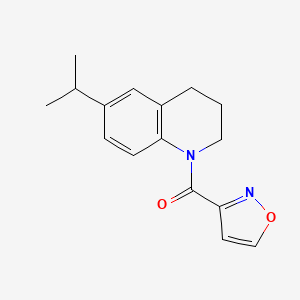
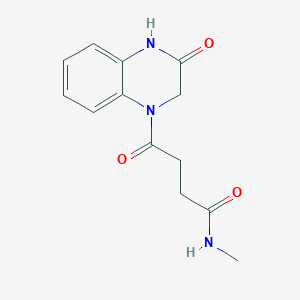
![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)
![4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one](/img/structure/B7528501.png)
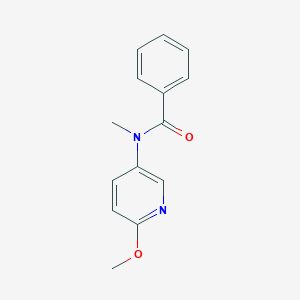
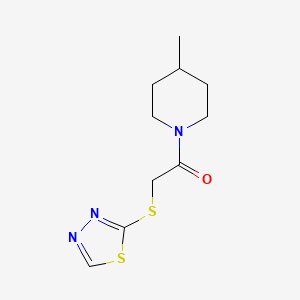
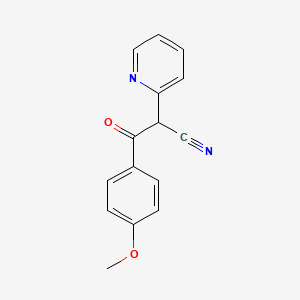
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)
